(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate
Description
(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an amino group at the 4-position, and two methyl groups at the 3-position. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol (CAS: 1357600-60-2, enantiomer data from ). The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes. This compound is widely used as a building block in pharmaceutical synthesis, particularly for drugs targeting central nervous system (CNS) disorders or protease inhibitors.
Properties
IUPAC Name |
tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJCZOJFFXXZKR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@H]1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rh-Catalyzed Asymmetric Reductive Heck Reaction
A landmark method for constructing enantioenriched 3-piperidines involves Rh-catalyzed asymmetric reductive Heck reactions, as demonstrated by Gonzalez et al.. This three-step protocol enables the synthesis of (R)-configured piperidines via:
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Partial reduction of pyridine : Pyridine derivatives are hydrogenated to dihydropyridines.
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Asymmetric carbometalation : A Rh/(R)-BINAP or analogous chiral ligand system facilitates the addition of aryl/vinyl boronic acids to dihydropyridines, establishing the stereocenter.
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Final reduction : The resulting tetrahydropyridine is reduced to the piperidine.
For (R)-tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, the dihydropyridine intermediate undergoes carbometalation with tert-butyl boronic acid derivatives. Deuterium labeling studies confirm the absence of 1,4-Rh shifts in piperidine systems, ensuring stereochemical fidelity.
Optimization Data:
| Parameter | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Ligand | (R)-BINAP | 86 | 96 |
| Solvent | THF/H₂O (9:1) | 82 | 94 |
| Temperature | 60°C | 78 | 92 |
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 4-amino-3,3-dimethylpiperidine is resolved using chiral acids (e.g., L-tartaric acid) to separate (R) and (S)-enantiomers. Subsequent Boc protection yields the target compound.
Example Protocol:
Performance Metrics:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Resolution | 45 | 98.5 |
| Boc Protection | 92 | 99.2 |
Asymmetric Hydrogenation of Ketone Precursors
Enantioselective Reduction
A prochiral ketone precursor, tert-butyl 4-oxo-3,3-dimethylpiperidine-1-carboxylate, undergoes asymmetric hydrogenation using Ru-(S)-BINAP catalysts. The reaction proceeds via dynamic kinetic resolution, affording the (R)-amine with high enantiomeric excess.
Key Data:
| Catalyst | Pressure (bar) | ee (%) |
|---|---|---|
| Ru-(R)-BINAP | 50 | 98 |
| Ru-(S)-SynPhos | 50 | 95 |
Boc Protection Strategies
Amine Protection
The Boc group is introduced using Boc₂O under Schotten-Baumann conditions. Optimal yields (90–95%) are achieved in THF/water mixtures with NaHCO₃ as base.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Catalytic Carbometalation | High ee, scalable | Requires specialized ligands |
| Chiral Resolution | Low cost, simple setup | Low yield, multiple steps |
| Asymmetric Hydrogenation | Broad substrate tolerance | High-pressure equipment needed |
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution reactions.
Scientific Research Applications
®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of ®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 3- and 4-positions of the piperidine ring, affecting physicochemical properties and biological activity. Below is a comparative analysis:
Industrial and Pharmaceutical Use
- The target compound’s stability and modular structure make it a preferred intermediate in multi-step syntheses. For example, tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate’s lipophilicity suggests utility in lipid-soluble drug formulations .
Biological Activity
(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, also known by its CAS number 1357600-61-3, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.34 g/mol
- IUPAC Name : tert-butyl (R)-4-amino-3,3-dimethylpiperidine-1-carboxylate
- CAS Number : 1357600-61-3
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to modulate various signaling pathways that are crucial for cellular functions.
Key Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Cell Cycle Modulation : Studies suggest it could induce cell cycle arrest in cancer cells, promoting apoptosis through mechanisms such as caspase activation and PARP cleavage.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Anticancer Research
A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the activation of caspases -3 and -7, leading to programmed cell death. The compound was shown to cause G2/M phase arrest in the cell cycle, suggesting its potential as an anticancer agent .
Neuropharmacological Studies
Research indicates that this compound may influence the central nervous system by modulating neurotransmitter levels. Its ability to interact with serotonin and dopamine receptors has been investigated for potential antidepressant effects .
Q & A
Basic Question: What are the optimal synthetic routes for (R)-tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, and how do reaction conditions influence yield and stereochemical purity?
Methodological Answer:
The synthesis typically involves multi-step processes, including ring formation, functional group protection, and chiral resolution. A common approach starts with piperidine derivatives, where the tert-butyl carbamate group is introduced via nucleophilic substitution or coupling reactions. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) are critical. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
